(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
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Overview
Description
“®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” is a compound that is used in the field of organic synthesis . It is a tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protective group used in organic synthesis .
Synthesis Analysis
The synthesis of “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” involves the use of amino acid ionic liquids (AAILs) . A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” consists of an amino acid with a tert-butyloxycarbonyl protective group . The protective group is used to prevent unwanted reactions during the synthesis process .Chemical Reactions Analysis
The chemical reactions involving “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” include its use in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis
“®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Scientific Research Applications
Synthesis Methods
Research has developed efficient synthesis methods for amino acids and their derivatives, including (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid. For instance, Adamczyk et al. (2001) describe the synthesis of non-proteinogenic amino acids and their derivatives from precursors in good overall yield, highlighting the versatility of these compounds in synthetic chemistry (Adamczyk & Reddy, 2001). Similarly, methods for tert-butoxycarbonylation of acidic substrates, a critical step in synthesizing N-protected amino acids, have been developed to enhance the efficiency of amide and ester formation (Saito & Takahata, 2009).
Biochemical Studies
In biochemical research, derivatives of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid serve as building blocks for various bioactive compounds. For example, Lo et al. (2009) demonstrated the simultaneous synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid by engineered Escherichia coli, showcasing the potential of biotechnological methods in producing valuable amino acid derivatives for pharmaceutical applications (Lo et al., 2009).
Polymer Science
The compound finds applications in polymer science, where its derivatives are incorporated into polymers for chiroptical properties investigation. Gao et al. (2003) explored the copolymerization of chiral amino acid-based acetylenes, including derivatives of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, to study the helical conformation and chiroptical properties of the resulting copolymers (Gao, Sanda, & Masuda, 2003). This research underscores the significance of such amino acids in developing materials with specific optical properties.
Safety And Hazards
The safety information for “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” indicates that it should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
The future directions for the use of “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” could involve further exploration of its use in peptide synthesis . The development of novel room-temperature ionic liquids consisting of the anions of commercially available tert-butyloxycarbonyl-protected amino acids could expand the applicability of AAILs .
properties
IUPAC Name |
(2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQIIIAZJXTLRE-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427024 |
Source
|
Record name | H-D-Lys(Boc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid | |
CAS RN |
31202-69-4 |
Source
|
Record name | H-D-Lys(Boc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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